molecular formula C14H13NO2 B2971740 Ethyl 5-phenylnicotinate CAS No. 116140-28-4

Ethyl 5-phenylnicotinate

Cat. No.: B2971740
CAS No.: 116140-28-4
M. Wt: 227.263
InChI Key: DZIRMLODMPLLRZ-UHFFFAOYSA-N
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Description

Ethyl 5-phenylnicotinate is an organic compound with the molecular formula C14H13NO2. It is an ester derivative of nicotinic acid, where the ethyl group is attached to the carboxyl group and a phenyl group is attached to the 5-position of the pyridine ring.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the multicomponent condensation reaction, where ethyl β-(morpholin-4-yl)crotonate reacts with cyanothioacetamides in ethanol at room temperature. This reaction forms the intermediate adduct, which undergoes intramolecular cyclization to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Mechanism of Action

The mechanism of action of ethyl 5-phenylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 5-phenylnicotinic acid, which then interacts with its target. The phenyl group enhances the compound’s binding affinity and selectivity towards certain receptors, contributing to its biological activity .

Comparison with Similar Compounds

Ethyl 5-phenylnicotinate can be compared with other similar compounds, such as:

This compound is unique due to the presence of both the ethyl ester and phenyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 5-phenylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIRMLODMPLLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of methyl 5-trifluoromethanesulfonyloxy-3-pyridinecarboxylate (18.00 g), phenylboronic acid (7.88 g), tetrakis(triphenylphosphine)palladium (3.01 g), sodium carbonate (13.51 g), ethanol (80 ml), water (80 ml) and toluene (500 ml) was refluxed overnight under an argon atmosphere. The reaction mixture was poured into water, which was extracted with ethyl acetate. The ethyl acetate layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), and concentrated. The residue was subjected to silica gel column chromatography to obtain ethyl 5-phenyl-3-pyridinecarboxylate (8.63 g, yield 60%) as a colorless oily substance from the fraction eluted with ethyl acetate.
Name
methyl 5-trifluoromethanesulfonyloxy-3-pyridinecarboxylate
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.88 g
Type
reactant
Reaction Step One
Quantity
13.51 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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